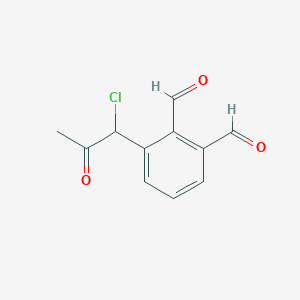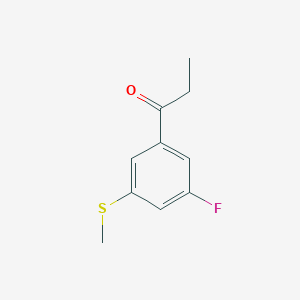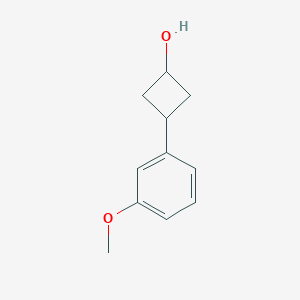
3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a dihydroisoxazole ring. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole typically involves the reaction of a dihydroisoxazole derivative with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents such as LiAlH4 or NaBH4.
Substitution: The TBDMS group can be substituted by nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole is used in various scientific research applications:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including nucleoside analogs.
Medicine: It is involved in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group is introduced via nucleophilic attack on the silicon atom, leading to the formation of a pentavalent silicon intermediate. This intermediate is stabilized by the formation of a strong Si-O bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(((tert-Butyldimethylsilyl)oxy)methyl)azetidine
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopent-2-ene-1-carbaldehyde
Uniqueness
3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole is unique due to its combination of the TBDMS protecting group and the dihydroisoxazole ring. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H21NO2Si |
|---|---|
Molekulargewicht |
215.36 g/mol |
IUPAC-Name |
tert-butyl-(4,5-dihydro-1,2-oxazol-3-ylmethoxy)-dimethylsilane |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-9-6-7-12-11-9/h6-8H2,1-5H3 |
InChI-Schlüssel |
JXXZAXUXTPZIPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=NOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)

![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)
![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)



![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)
![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)





